molecular formula C17H16FN5O4 B1350830 N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine

Cat. No.: B1350830
M. Wt: 373.3 g/mol
InChI Key: XKXUVHGBUPCOEW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine typically involves the following steps:

Chemical Reactions Analysis

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazone anion, formed during these reactions, has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon. This intermediate can undergo further protonation and deprotonation steps, leading to the formation of various products .

Comparison with Similar Compounds

Similar compounds to N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine include:

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine

InChI

InChI=1S/C17H16FN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21)

InChI Key

XKXUVHGBUPCOEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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